molecular formula C14H12N4O B7473490 2-pyrazol-1-yl-N-quinolin-8-ylacetamide

2-pyrazol-1-yl-N-quinolin-8-ylacetamide

Cat. No. B7473490
M. Wt: 252.27 g/mol
InChI Key: WNQJHOGHPPAIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyrazol-1-yl-N-quinolin-8-ylacetamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of drug discovery. It is a heterocyclic compound that contains both pyrazole and quinoline moieties. This compound has been investigated for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-pyrazol-1-yl-N-quinolin-8-ylacetamide is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis through the activation of caspase-3 and caspase-9. It may also inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-pyrazol-1-yl-N-quinolin-8-ylacetamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the NF-κB signaling pathway. It has also been shown to have low toxicity in animal models, suggesting that it may be a safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-pyrazol-1-yl-N-quinolin-8-ylacetamide in lab experiments is its potential as a drug candidate for the treatment of cancer and inflammation. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are a number of future directions for research on 2-pyrazol-1-yl-N-quinolin-8-ylacetamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another potential area of research is the investigation of its potential as a drug candidate for the treatment of other diseases, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-pyrazol-1-yl-N-quinolin-8-ylacetamide involves the condensation of 2-pyrazol-1-yl-acetic acid with 8-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

2-pyrazol-1-yl-N-quinolin-8-ylacetamide has been investigated for its potential applications in the field of drug discovery. It has shown promising results as an inhibitor of cancer cell growth, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

properties

IUPAC Name

2-pyrazol-1-yl-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-13(10-18-9-3-8-16-18)17-12-6-1-4-11-5-2-7-15-14(11)12/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQJHOGHPPAIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CN3C=CC=N3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyrazol-1-yl-N-quinolin-8-ylacetamide

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